molecular formula C12H12F3N3S B13938061 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole

2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole

Cat. No.: B13938061
M. Wt: 287.31 g/mol
InChI Key: JVCKOFCFEMNXSC-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .

Preparation Methods

The synthesis of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This is followed by the reaction with piperazine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: It is investigated for its potential use as an antipsychotic agent due to its ability to interact with neurotransmitter receptors.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to its potential antipsychotic effects. The compound may also inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole can be compared with other similar compounds, such as:

    3-Piperazin-1-yl-1,2-benzothiazole: This compound also contains a benzothiazole and piperazine moiety but lacks the trifluoromethyl group.

    8-Piperazin-1-ylimidazo[1,2-a]pyrazine: This compound has a similar piperazine moiety but a different heterocyclic core.

    4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound contains a piperazine moiety and is studied for its anti-HIV activity.

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to similar compounds .

Properties

Molecular Formula

C12H12F3N3S

Molecular Weight

287.31 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C12H12F3N3S/c13-12(14,15)8-1-2-10-9(7-8)17-11(19-10)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2

InChI Key

JVCKOFCFEMNXSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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